molecular formula C20H15ClN4OS B3397980 N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021228-93-2

N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B3397980
CAS No.: 1021228-93-2
M. Wt: 394.9 g/mol
InChI Key: PIXBSCLMEPBQCS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorophenyl group, a phenylpyrazolo[1,5-a]pyrazinyl moiety, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the intermediate with thioacetic acid or its derivatives under mild conditions.

    Chlorophenyl Group Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide: shares similarities with other thioacetamide derivatives and pyrazolo[1,5-a]pyrazine compounds.

    N-(2-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-chlorophenyl)-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-15-8-4-5-9-16(15)23-19(26)13-27-20-18-12-17(14-6-2-1-3-7-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXBSCLMEPBQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

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